molecular formula C12H18ClN3 B3340672 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline CAS No. 793727-81-8

5-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Cat. No. B3340672
CAS RN: 793727-81-8
M. Wt: 239.74 g/mol
InChI Key: KLVUMLIJOJJXAM-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C12H18ClN3 . It is also known by other synonyms such as AKOS B034362 and 5-Chloro-2-(4-ethyl-1-piperazinyl)benzenamine .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a chlorinated compound with an ethylpiperazine . For instance, 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine are reacted together in a reaction flask at 60-70 °C . After stirring for 2 hours, the mixture is cooled to room temperature, and potassium carbonate is added . The aqueous phase is then separated and dried to yield the product .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline consists of a benzene ring substituted with a chlorine atom and an ethylpiperazine group . The InChI code for this compound is 1S/C12H18ClN3/c1-2-15-5-7-16 (8-6-15)12-4-3-10 (13)9-11 (12)14/h3-4,9H,2,5-8,14H2,1H3 .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of a similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, has been analyzed . This suggests that “5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” could also be used in crystallography for the study of molecular structures.

Synthesis of Heterocyclic Compounds

Piperazine compounds, which include “5-Chloro-2-(4-ethylpiperazin-1-yl)aniline”, are an important branch of heterocyclic compounds . They can be used as building blocks in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and drug discovery.

Pharmaceutical Research

Several pharmaceutical compounds listed on Sigma-Aldrich contain a 4-ethylpiperazin-1-yl group , suggesting that “5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” could potentially be used in the synthesis of pharmaceuticals. For example, it could be used in the synthesis of Aurora-A Inhibitor I , a compound used in cancer research.

Material Science

The compound could be used in material science, particularly in the development of new materials with unique properties. The crystal structure analysis of similar compounds suggests potential applications in this field .

Organic Chemistry

“5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” could be used as a reagent in organic chemistry, particularly in reactions involving the formation of C-N bonds. Its use in the synthesis of various compounds suggests potential applications in this field .

Biochemical Research

The compound could be used in biochemical research, particularly in the study of biological systems. The presence of the piperazine ring, which is found in many biologically active compounds, suggests potential applications in this field .

Safety and Hazards

The safety data sheet (SDS) for 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

5-chloro-2-(4-ethylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVUMLIJOJJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-ethylpiperazin-1-yl)aniline

CAS RN

793727-81-8
Record name 5-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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